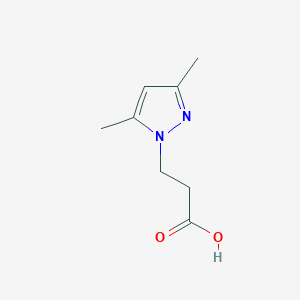![molecular formula C10H11N3OS B1305527 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 50616-29-0](/img/structure/B1305527.png)
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine consists of a thiadiazole ring attached to an ethoxyphenyl group and an amine group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Wissenschaftliche Forschungsanwendungen
Proteomics Research
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent or a building block for synthesizing more complex molecules that interact with proteins to understand their behavior in biological systems.
Pharmaceutical Testing
In the pharmaceutical industry, this compound is employed for testing and quality control purposes. It serves as a reference standard to ensure the accuracy of analytical methods used in the development and testing of new drugs .
Biological Activity Profiling
Thiadiazole derivatives, including 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine , are known for their diverse biological activities. They are often screened for potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, contributing to the discovery of new therapeutic agents .
Genotoxicity Studies
This compound may also be used in genotoxicity studies to understand its effects on genetic material. Such studies are crucial for assessing the safety profile of new drug candidates and for regulatory compliance .
Zukünftige Richtungen
The future directions for research on 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine and similar compounds could include further exploration of their potential biological activities. For instance, compounds with a similar 1,3,4-thiadiazol scaffold have shown promise as anticonvulsant agents , suggesting potential avenues for future research.
Eigenschaften
IUPAC Name |
5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVCVLKNXTRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)



![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)



![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)
